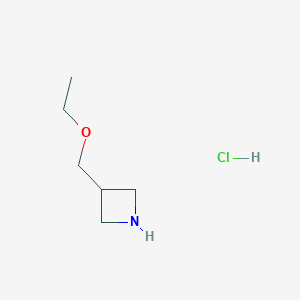
3-(Ethoxymethyl)azetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxymethyl)azetidine; hydrochloride is a compound of interest in organic chemistry due to its structural uniqueness and potential applications in various chemical syntheses.
Synthesis Analysis
- Rhodium-catalyzed synthesis of 3-substituted-3-hydroxy-beta-lactams, closely related to azetidines, shows the creation of compounds with two new adjacent stereogenic centers in a single step. This method demonstrates the potential for synthesizing related azetidine compounds (Alcaide et al., 2009).
Molecular Structure Analysis
- The stereochemistry of synthesized azetidine-related compounds has been confirmed through single crystal X-ray diffraction, which is vital for understanding the molecular structure of such compounds (Alcaide et al., 2009).
Chemical Reactions and Properties
- Azetidines, such as 3-(Ethoxymethyl)azetidine; hydrochloride, undergo various chemical reactions, including transformations into different functional groups and structures. For example, the reaction of N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU leads to the formation of haloalkenes, demonstrating the reactivity of azetidine derivatives (Marchand & Devasagayaraj, 1997).
Applications De Recherche Scientifique
Halogen Dance Reactions:
- A study discusses the reactions of N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine with DBU, resulting in the formation of two haloalkenes. This research could be relevant for understanding the chemical behavior of similar azetidine derivatives (Marchand & Devasagayaraj, 1997).
Synthesis of Dichloroazetidines:
- The synthesis of 3,3-dichloroazetidines, a class of azetidines, is described in another study. This synthesis method might provide insights into similar processes for 3-(Ethoxymethyl)azetidine derivatives (Aelterman, de Kimpe, & Declercq, 1998).
Synthesis of Hydroxy-beta-lactams:
- Research on the rhodium-catalyzed synthesis of 3-hydroxy-beta-lactams using azetidine-2,3-diones could be relevant to understand the chemical properties and potential applications of 3-(Ethoxymethyl)azetidine hydrochloride (Alcaide et al., 2009).
Synthesis of Mercapto-Azetidine Hydrochloride:
- Another study details the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, which might offer parallels in synthetic methods or applications for 3-(Ethoxymethyl)azetidine hydrochloride (Zhang, 2011).
Production of Energetic Building Blocks:
- A study on the scalable process for producing a highly energetic bromoacetylene building block, including the safety study of the corresponding hydrochloride salt, could be useful for understanding the handling and safety aspects of similar azetidine compounds (Kohler et al., 2018).
Synthesis of Functionalized Azetidines:
- Research on the synthesis of functionalized azetidines using 3-bromo-3-ethylazetidines could offer insights into potential applications and synthetic methods for 3-(Ethoxymethyl)azetidine hydrochloride (Stankovic et al., 2013).
Anticancer Potential:
- A study on the design, synthesis, and evaluation of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety for anticancer activity highlights the potential medicinal applications of azetidine derivatives, which could be relevant for 3-(Ethoxymethyl)azetidine hydrochloride (Parmar et al., 2021).
Safety and Hazards
The safety data sheet for azetidine hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Orientations Futures
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
Propriétés
IUPAC Name |
3-(ethoxymethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-8-5-6-3-7-4-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEOAQHUXVBWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)

![N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2488846.png)

![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)

![3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide](/img/structure/B2488851.png)



![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2488860.png)